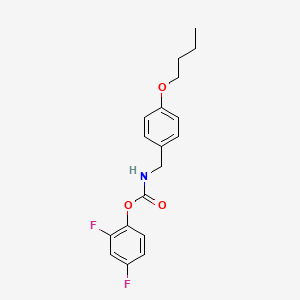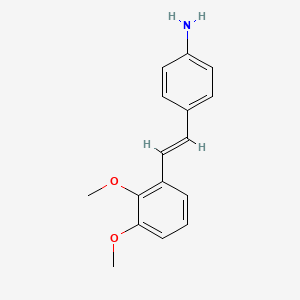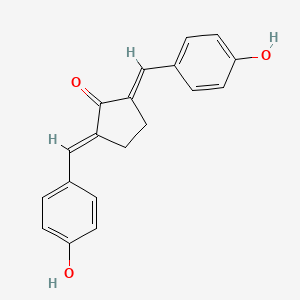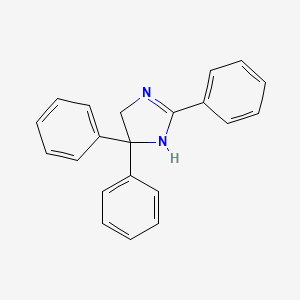
2,4,4-Triphenylimidazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,4-Triphenylimidazoline is a heterocyclic compound known for its significant biological and chemical properties. This compound is part of the imidazoline family, which is characterized by a five-membered ring containing two nitrogen atoms. The presence of three phenyl groups attached to the imidazoline core enhances its stability and reactivity, making it a valuable compound in various scientific fields .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2,4,4-Triphenylimidazolin beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer. Ein gängiges Verfahren umfasst die Reaktion von Benzil, Ammoniumacetat und Benzaldehyd unter Rückflussbedingungen. Die Reaktion wird bei 100 °C über mehrere Stunden durchgeführt, was zur Bildung des gewünschten Imidazolinderivats führt .
Industrielle Produktionsverfahren: In industriellen Umgebungen kann die Synthese von 2,4,4-Triphenylimidazolin unter Verwendung ähnlicher Reaktionsbedingungen skaliert werden. Der Einsatz von kontinuierlichen Durchflussreaktoren und optimierten Reaktionsparametern gewährleistet eine hohe Ausbeute und Reinheit des Produkts. Die industrielle Produktion konzentriert sich auch auf die Minimierung von Abfall und die Verbesserung der Effizienz des Syntheseprozesses .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2,4,4-Triphenylimidazolin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Imidazolderivate zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Dihydroimidazolinderivaten führen.
Substitution: Die Phenylgruppen können elektrophile Substitutionsreaktionen eingehen, wodurch verschiedene funktionelle Gruppen eingeführt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Elektrophile Reagenzien wie Halogene und Nitrierungsmittel werden unter sauren oder basischen Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden:
Oxidation: Imidazolderivate mit verschiedenen funktionellen Gruppen.
Reduktion: Dihydroimidazolinderivate.
Substitution: Phenylsubstituierte Imidazolinderivate.
Wissenschaftliche Forschungsanwendungen
2,4,4-Triphenylimidazolin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 2,4,4-Triphenylimidazolin beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Zum Beispiel wirkt es als potenter Antagonist von Neuropeptid-Y-Y5-Rezeptoren, die an der Regulierung von Appetit und Energiestoffwechsel beteiligt sind. Die Verbindung bindet an diese Rezeptoren, hemmt ihre Aktivität und beeinflusst so physiologische Prozesse . Zusätzlich werden seine entzündungshemmenden und antimikrobiellen Aktivitäten darauf zurückgeführt, dass es in der Lage ist, mit bestimmten Enzymen und zellulären Signalwegen zu interferieren .
Ähnliche Verbindungen:
2,4,5-Triphenylimidazol: Strukturähnlich, jedoch mit unterschiedlicher Position der Phenylgruppen.
2,4,4-Triarylimidazolinderivate: Diese Verbindungen teilen sich den Imidazolin-Kern, haben aber unterschiedliche Arylsubstituenten.
Einzigartigkeit: 2,4,4-Triphenylimidazolin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine hohe Affinität zu Neuropeptid-Y-Y5-Rezeptoren und sein breites Spektrum an biologischen Aktivitäten machen es zu einer wertvollen Verbindung für Forschung und therapeutische Anwendungen .
Zusammenfassend lässt sich sagen, dass 2,4,4-Triphenylimidazolin eine vielseitige Verbindung mit einem bedeutenden Potenzial in verschiedenen wissenschaftlichen Bereichen ist. Seine einzigartige Struktur und Reaktivität machen es zu einem wichtigen Forschungsobjekt für Chemiker, Biologen und Mediziner gleichermaßen.
Wirkmechanismus
The mechanism of action of 2,4,4-triphenylimidazoline involves its interaction with specific molecular targets. For instance, it acts as a potent antagonist of neuropeptide Y Y5 receptors, which are involved in regulating appetite and energy balance. The compound binds to these receptors, inhibiting their activity and thereby affecting physiological processes . Additionally, its anti-inflammatory and antimicrobial activities are attributed to its ability to interfere with specific enzymes and cellular pathways .
Vergleich Mit ähnlichen Verbindungen
2,4,5-Triphenylimidazole: Similar in structure but differs in the position of the phenyl groups.
2,4,4-Triarylimidazoline Derivatives: These compounds share the imidazoline core but have different aryl substituents.
Uniqueness: 2,4,4-Triphenylimidazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high affinity for neuropeptide Y Y5 receptors and its broad spectrum of biological activities make it a valuable compound for research and therapeutic applications .
Eigenschaften
Molekularformel |
C21H18N2 |
|---|---|
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
2,5,5-triphenyl-1,4-dihydroimidazole |
InChI |
InChI=1S/C21H18N2/c1-4-10-17(11-5-1)20-22-16-21(23-20,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,22,23) |
InChI-Schlüssel |
KXSXOHNHKQJMNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC(=N1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


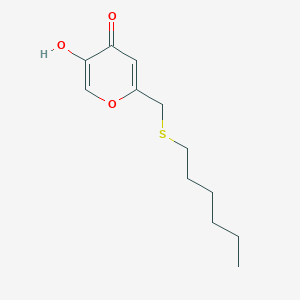

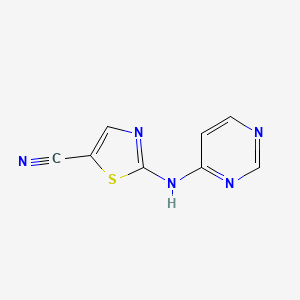
![3H-Imidazo[4,5-c]pyridine, 2-(2-pyridinyl)-](/img/structure/B10841240.png)


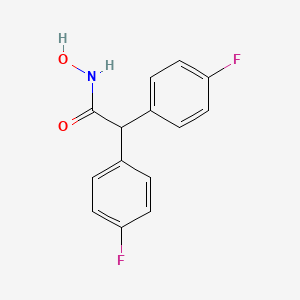

![2,3,4,11-tetrahydro-1H-benzo[a]carbazole](/img/structure/B10841281.png)

